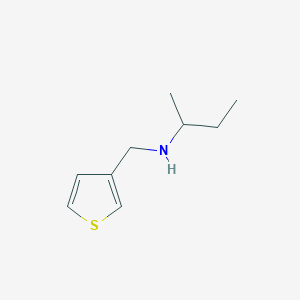

N-(thiophen-3-ylmethyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-3-8(2)10-6-9-4-5-11-7-9/h4-5,7-8,10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSGIQWHDMIDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406045 | |

| Record name | N-(thiophen-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-86-8 | |

| Record name | N-(thiophen-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Thiophen 3 Ylmethyl Butan 2 Amine

Established Synthetic Routes to N-(thiophen-3-ylmethyl)butan-2-amine and its Analogues

The synthesis of this compound and related compounds can be achieved through several well-established organic chemistry reactions. These methods primarily focus on the formation of the crucial carbon-nitrogen bond that connects the thiophene (B33073) moiety to the butan-2-amine side chain.

Amine Alkylation and Reductive Amination Strategies

Amine alkylation and reductive amination are cornerstone strategies for the synthesis of secondary amines like this compound. wikipedia.orgmasterorganicchemistry.com

Amine Alkylation: This method involves the reaction of an alkyl halide with an amine. wikipedia.org For the target compound, this could theoretically proceed via two pathways: the reaction of 3-(halomethyl)thiophene with butan-2-amine, or the reaction of thiophen-3-ylmethanamine with a 2-halobutane. However, a significant drawback of this approach is the potential for overalkylation, where the newly formed secondary amine reacts further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation. google.com The use of a mild base is often necessary to neutralize the hydrogen halide byproduct. organic-chemistry.org

Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. sigmaaldrich.com For the synthesis of this compound, this would involve the reaction of thiophene-3-carbaldehyde with butan-2-amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comsigmaaldrich.com The selection of the reducing agent is critical, as some are more chemoselective than others. For instance, sodium cyanoborohydride is effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com

| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine Alkylation | 3-(halomethyl)thiophene and butan-2-amine OR thiophen-3-ylmethanamine and 2-halobutane | None | Direct C-N bond formation | Risk of overalkylation, requires careful control of conditions |

| Reductive Amination | Thiophene-3-carbaldehyde and butan-2-amine | Imine | High selectivity for the secondary amine, milder conditions | Requires a suitable reducing agent |

Coupling Reactions Involving Thiophene Moieties

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct method for the final C-N bond formation in this case, they are instrumental in constructing the substituted thiophene precursors. For instance, Suzuki or Stille coupling reactions can be used to introduce various substituents onto the thiophene ring. nih.govnih.gov Following the construction of a suitably functionalized thiophene, the aminobutyl side chain can be introduced using methods like reductive amination or alkylation as previously described.

Multicomponent Reaction Approaches (e.g., Mannich-type Reactions)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. tandfonline.comnih.gov While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to generate highly substituted thiophene derivatives that can serve as advanced intermediates. bohrium.comnih.govresearchgate.net For example, the Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.com The resulting aminothiophene can then be further functionalized. Mannich-type reactions, which involve the aminoalkylation of an acidic proton located on a carbon atom, could also be envisioned as a potential route to precursors of the target molecule.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing synthetic routes is crucial for improving the efficiency and cost-effectiveness of chemical production. For the synthesis of this compound, several factors can be modulated to enhance the yield and purity of the final product.

Solvent Effects and Reaction Condition Modulations

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. researchgate.netnih.gov In the context of amine alkylation, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by solvating the cation and leaving the nucleophilic amine relatively free. For reductive amination, alcoholic solvents such as methanol (B129727) or ethanol (B145695) are commonly used as they are compatible with both the imine formation and the subsequent reduction steps.

Reaction conditions such as temperature, pressure, and the stoichiometry of the reactants also play a pivotal role. For instance, in amine alkylation, using a slight excess of the amine can help to minimize dialkylation. Temperature control is also critical; while higher temperatures can increase the reaction rate, they can also lead to undesired side reactions.

| Parameter | Effect on Amine Alkylation | Effect on Reductive Amination |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can enhance the rate. | Protic solvents (e.g., methanol, ethanol) are often suitable. |

| Temperature | Higher temperatures increase the rate but can also increase side reactions. | Mild temperatures are generally preferred to maintain selectivity. |

| Stoichiometry | Using an excess of the amine can reduce overalkylation. | Near-equimolar amounts of aldehyde/ketone and amine are typically used. |

Catalysis in this compound Synthesis

Catalysis can significantly improve the efficiency and selectivity of synthetic transformations. researchgate.net In the synthesis of this compound, catalysts can be employed in several of the key steps.

In the broader context of synthesizing thiophene derivatives, a wide range of metal catalysts are employed. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for the functionalization of the thiophene ring. nih.gov Nickel catalysts have also been shown to be effective for similar transformations. nih.gov

Preparation of Structurally Related Analogues and Derivatives of this compound

The synthesis of structurally related analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the optimization of molecular properties. Modifications can be strategically introduced at various positions of the molecule, including the thiophene ring and the butan-2-amine moiety. Furthermore, stereoselective synthesis can provide access to enantiopure derivatives, which is crucial for studying stereospecific interactions with biological targets.

Thiophene Ring Substitutions

The thiophene ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. These substitutions can significantly alter the electronic and steric properties of the molecule. Common strategies for modifying the thiophene ring include electrophilic substitution reactions such as halogenation and acylation.

Halogenation: The thiophene ring can be halogenated to introduce bromine or chlorine atoms. These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF). The position of substitution on the thiophene ring is directed by the existing substituent.

Acylation: Friedel-Crafts acylation can be employed to introduce acyl groups onto the thiophene ring. This reaction typically involves an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting acylthiophenes can be further modified, for example, by reduction of the keto group.

Below is a table summarizing potential thiophene ring substitutions:

| Reagent(s) | Reaction Type | Potential Product(s) |

| N-Bromosuccinimide (NBS) | Electrophilic Halogenation | N-((Bromo-thiophen-3-yl)methyl)butan-2-amine (isomer mixture) |

| Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | N-((Acyl-thiophen-3-yl)methyl)butan-2-amine (isomer mixture) |

| Nitrating mixture (HNO₃/H₂SO₄) | Electrophilic Nitration | N-((Nitro-thiophen-3-yl)methyl)butan-2-amine (isomer mixture) |

Note: The exact isomeric distribution of products would need to be determined experimentally.

Butan-2-amine Moiety Modifications

Modifications to the butan-2-amine portion of the molecule can be achieved through several synthetic strategies, including N-dealkylation followed by re-alkylation or acylation, and the use of alternative synthetic routes starting with different amines.

N-Dealkylation and N-Functionalization: The secondary amine in this compound can potentially undergo N-dealkylation to yield thiophen-3-ylmethanamine. nih.govnih.govdntb.gov.uaresearchgate.netrug.nl This primary amine can then be reacted with a variety of electrophiles to introduce different alkyl or acyl groups, thereby modifying the butan-2-amine moiety. For example, reductive amination with different aldehydes or ketones can introduce new N-alkyl substituents. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. mdpi.com

Synthesis from Alternative Amines: A straightforward approach to modify the butan-2-amine moiety is to utilize a different primary or secondary amine in the initial synthesis. For instance, reductive amination of thiophene-3-carbaldehyde with amines other than butan-2-amine would lead to a diverse set of analogues.

The following table illustrates potential modifications to the butan-2-amine moiety:

| Starting Material | Reagent(s) | Reaction Type | Potential Product |

| Thiophen-3-ylmethanamine | Propanal, NaBH(OAc)₃ | Reductive Amination | N-(Thiophen-3-ylmethyl)propan-1-amine |

| Thiophen-3-ylmethanamine | Acetone, NaBH(OAc)₃ | Reductive Amination | N-Isopropyl-N-(thiophen-3-ylmethyl)amine |

| This compound | Acetyl Chloride, Triethylamine | N-Acylation | N-Acetyl-N-(thiophen-3-ylmethyl)butan-2-amine |

| Thiophene-3-carbaldehyde | Cyclopentylamine, NaBH(OAc)₃ | Reductive Amination | N-(Thiophen-3-ylmethyl)cyclopentanamine |

Stereoselective Synthesis of Enantiopure Derivatives

The butan-2-amine moiety of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. The stereoselective synthesis of each enantiomer is essential for investigating their distinct biological activities.

Asymmetric Reduction of Imines: A common strategy for the stereoselective synthesis of chiral amines is the asymmetric reduction of a prochiral imine. rsc.orgnih.govresearchgate.netnih.gov An imine formed from thiophene-3-carbaldehyde and a suitable nitrogen source can be reduced using a chiral reducing agent or a catalyst system. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can facilitate the enantioselective addition of hydrogen to the C=N double bond, leading to the preferential formation of one enantiomer of the desired amine. rsc.orgnih.gov

Use of Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary. yale.edunih.govresearchgate.net A chiral amine, such as a derivative of phenylglycinol, can be reacted with thiophene-3-carbaldehyde to form a chiral imine or enamine. Subsequent diastereoselective reactions and removal of the chiral auxiliary can yield the enantiomerically enriched target amine. The Ellman's sulfinamide chemistry is a well-established method for the asymmetric synthesis of a wide variety of chiral amines. yale.edunih.govresearchgate.net

Resolution of Racemates: Classical resolution of a racemic mixture of this compound can also be employed. rsc.org This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent from each diastereomer yields the individual enantiomers of the amine.

The table below outlines key strategies for stereoselective synthesis:

| Strategy | Description | Key Reagents/Components |

| Asymmetric Imine Reduction | A prochiral imine is reduced to a chiral amine using a chiral catalyst and a hydrogen source. rsc.orgnih.govresearchgate.netnih.gov | Chiral Rhodium or Iridium catalysts, H₂ or a transfer hydrogenation source |

| Chiral Auxiliary | A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction, followed by its removal. yale.edunih.govresearchgate.net | Ellman's sulfinamide, chiral oxazolidinones |

| Racemic Resolution | Separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. rsc.org | Chiral acids (e.g., tartaric acid, mandelic acid) |

Advanced Spectroscopic and Crystallographic Characterization of N Thiophen 3 Ylmethyl Butan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Advanced ¹H NMR and ¹³C NMR Techniques

For a molecule such as N-(thiophen-3-ylmethyl)butan-2-amine, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons on the thiophene (B33073) ring and the butan-2-amine moiety. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets, multiplets), and integration values would provide critical information about the electronic environment and proximity of neighboring protons.

Similarly, ¹³C NMR spectroscopy would identify the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals would indicate their nature (aliphatic or aromatic) and the presence of heteroatoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

While specific experimental data is not available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Thiophene C2-H | 7.2-7.4 | 120-125 |

| Thiophene C4-H | 7.0-7.2 | 125-130 |

| Thiophene C5-H | 7.3-7.5 | 127-132 |

| Thiophene C3 | - | 138-142 |

| Methylene (B1212753) (CH₂) | 3.7-3.9 | 45-50 |

| Amine NH | 1.5-2.5 (broad) | - |

| Methine (CH) | 2.8-3.2 | 55-60 |

| Methylene (CH₂) | 1.3-1.6 | 25-30 |

| Methyl (CH₃) | 1.1-1.3 | 15-20 |

| Methyl (CH₃) | 0.8-1.0 | 10-15 |

2D NMR Correlational Spectroscopy

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would establish correlations between adjacent protons, for example, between the methine and methylene protons of the butan-2-amine chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (over 2-3 bonds) between protons and carbons, which is crucial for connecting the thiophen-3-ylmethyl group to the butan-2-amine nitrogen.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Specific mass spectrometry data for this compound could not be located in the reviewed literature. This analytical technique is vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. This allows for the calculation of the precise elemental formula, confirming the presence of carbon, hydrogen, nitrogen, and sulfur in their expected ratios for the structure C₉H₁₅NS.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

GC-MS or LC-MS would be suitable for the analysis of this compound, allowing for its separation from any impurities or byproducts before mass analysis. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages at the C-N bonds and within the butyl chain, as well as fragmentation involving the thiophene ring.

Hypothetical Mass Spectrometry Fragmentation Data

| Fragment (m/z) | Possible Identity |

| 169 | [M]⁺ (Molecular Ion) |

| 154 | [M - CH₃]⁺ |

| 140 | [M - C₂H₅]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

| 72 | [C₄H₁₀N]⁺ (Butan-2-amine fragment) |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Detailed experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra for this compound were not found in the available scientific literature. These techniques are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of the bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic thiophene ring and the aliphatic butyl chain, C=C and C-S bonds of the thiophene ring, and C-N bonds.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Secondary Amine) | 3300-3500 (weak-medium, sharp) | Stretching |

| C-H (Aromatic) | 3000-3100 (medium) | Stretching |

| C-H (Aliphatic) | 2850-2960 (strong) | Stretching |

| C=C (Aromatic) | 1400-1600 (medium) | Stretching |

| N-H | 1550-1650 (medium) | Bending |

| C-N | 1000-1250 (medium) | Stretching |

| C-S | 600-800 (medium) | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. For thiophene derivatives, X-ray diffraction studies have been instrumental in understanding their structure-property relationships. rsc.org

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry and the repeating unit cell. Analysis of structurally related thiophene-containing amines reveals a prevalence of monoclinic and triclinic crystal systems. For instance, the derivative N,N'-bis-thiophene-2-yl-methylene-propane-1,3-diamine crystallizes in the monoclinic system with the space group P2(1)/c. researchgate.net Similarly, Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate also adopts a monoclinic crystal system with a P21/c space group. tandfonline.com It is, therefore, plausible that this compound would also crystallize in a common, relatively low-symmetry space group such as P21/c or P-1.

Table 1: Crystallographic Data for a Structurally Related Thiophene Derivative

| Parameter | N,N'-bis-thiophene-2-yl-methylene-propane-1,3-diamine researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.4379(2) |

| b (Å) | 16.5735(4) |

| c (Å) | 10.6494(3) |

| **β (°) ** | 115.703(2) |

| **Volume (ų) ** | 1341.91(6) |

| Z | 4 |

This interactive table provides the crystallographic parameters for a known thiophene derivative, offering a comparative basis for understanding the potential crystal structure of this compound.

The supramolecular architecture, which describes how molecules are arranged in the crystal lattice, is dictated by intermolecular forces. mdpi.com In thiophene-amine derivatives, hydrogen bonding involving the amine group is a primary determinant of the supramolecular assembly. The N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen atom itself and the sulfur atom of the thiophene ring can act as acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

A detailed understanding of the intermolecular interactions is crucial for predicting and controlling the solid-state properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of various non-covalent interactions.

H···H contacts: These are typically the most abundant interactions and contribute significantly to the crystal stability.

C-H···π interactions: The interaction between a C-H bond and the π-system of the thiophene ring is a common feature in the crystal packing of aromatic compounds.

N-H···S and C-H···S hydrogen bonds: The sulfur atom of the thiophene ring can participate in weak hydrogen bonding, influencing the molecular conformation and packing. researchgate.net

π···π stacking: The interaction between the aromatic thiophene rings of adjacent molecules can also play a role in the supramolecular assembly. rsc.org

Table 2: Common Intermolecular Contacts in Thiophene Derivatives Identified by Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (Typical Range) |

|---|---|

| H···H | 35-55% |

| C···H/H···C | 15-30% |

| O···H/H···O | 10-15% (if applicable) |

| S···H/H···S | 1-10% |

| C···C (π-stacking) | 2-7% |

This interactive table summarizes the typical percentage contributions of various intermolecular contacts observed in the crystal structures of thiophene derivatives, as determined by Hirshfeld surface analysis. nih.govresearchgate.net

In the absence of experimental data for this compound, it is anticipated that its crystal structure would be stabilized by a network of N-H···N or N-H···S hydrogen bonds, alongside numerous van der Waals interactions, primarily H···H and C···H contacts. The flexible butan-2-amine chain would likely adopt a conformation that optimizes these intermolecular interactions within the crystal lattice.

In Vitro Biological Evaluation and Mechanistic Studies of N Thiophen 3 Ylmethyl Butan 2 Amine Analogues

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rsc.org For analogues of N-(thiophen-3-ylmethyl)butan-2-amine, SAR exploration focuses on systematically modifying the thiophene (B33073) scaffold, the alkylamine side chain, and its various substituents to enhance potency, selectivity, and other pharmacological properties. nih.gov

The molecular scaffold of this compound offers several avenues for modification to probe interactions with biological targets. Thiophene itself is often employed as a bioisostere for phenyl rings, a strategy that can improve metabolic stability, binding affinity, and physicochemical properties. nih.gov The sulfur atom's lone pair of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Key modification strategies include:

Bioisosteric Replacement: The thiophene ring can be substituted with other heterocyclic or aromatic systems to evaluate the importance of its specific electronic and steric properties. Conversely, in parent compounds containing a phenyl ring, introducing a thiophene moiety is a common strategy to alter activity. nih.gov

Positional Isomerism: Moving the position of the side chain from the 3-position to the 2-position of the thiophene ring can significantly alter the molecule's geometry and its ability to fit into a target's binding site.

Side Chain Homologation and Isomerism: The length and branching of the butan-2-amine chain can be varied. For instance, changing the chain length or altering the position of the amine group can influence binding affinity and selectivity.

Ring Fusion: Fusing the thiophene ring with other rings to create thienopyrimidines or other polycyclic systems can introduce conformational rigidity and new interaction points, potentially leading to novel mechanisms of action. nih.gov

The addition of various functional groups to the thiophene ring or the side chain is a primary method for optimizing biological activity. The nature, position, and stereochemistry of these substituents can have profound effects on the molecule's interaction with its biological target. rsc.org For example, in a series of N-(aryl)-2-thiophen-2-ylacetamides evaluated for antitubercular activity, the specific substituents on the N-aryl group were critical for potency. nih.gov

Studies on various thiophene derivatives have revealed several general trends:

Halogens: Introduction of halogen atoms (e.g., chlorine, bromine) can modulate lipophilicity and electronic properties. In certain antimicrobial thiophene derivatives, a 3-chlorophenyl moiety resulted in a compound with an MIC of 8 mg/L against E. coli, whereas other substitutions led to inactivity. nih.gov

Alkyl Groups: The size and position of alkyl groups can influence steric interactions and van der Waals forces within a binding pocket. SAR studies on anticancer thiophene derivatives showed that higher alkyl chains (pentyl to nonyl) conferred greater antiproliferative activity compared to shorter propyl and butyl derivatives. nih.gov

Electron-Donating/Withdrawing Groups: Groups like amino (-NH2) or hydroxyl (-OH) can act as hydrogen bond donors or acceptors, which can be critical for target binding. In one study, 3-amino thiophene-2-carboxamide derivatives demonstrated significantly higher antioxidant and antibacterial activity than analogous compounds with hydroxyl or methyl groups. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Thiophene Analogues

| Base Scaffold | Substituent | Position | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| Thiophene Carboxamide | 4-chlorophenyl | Amide of position 2 | Potent antimicrobial activity (MIC 16 mg/L) | nih.gov |

| Thiophene Carboxamide | 3-chlorophenyl | Amide of position 2 | Potent antimicrobial activity (MIC 8 mg/L vs E. coli) | nih.gov |

| 2-amino-3-carboxylate thiophene | Pentyl to Nonyl | 5-alkyl | Increased antiproliferative activity against tumor cells | nih.gov |

| Thiophene-2-carboxamide | Amino (-NH2) | Position 3 | Highest antioxidant and antibacterial activity | nih.gov |

| Thiophene-2-carboxamide | Hydroxyl (-OH) | Position 3 | Moderate antioxidant activity | nih.gov |

In Vitro Assay Methodologies for Target Identification and Biological Activity Profiling

A comprehensive suite of in vitro assays is essential to identify the biological targets of this compound analogues and to quantify their activity. These assays range from molecular-level interaction studies with purified proteins to complex evaluations of cellular responses.

Enzyme inhibition assays are designed to determine whether a compound can interfere with the activity of a specific enzyme. Kinases, which are key regulators of cell signaling, are common targets for thiophene-based anticancer drugs. nih.govnih.gov

The general methodology involves:

Incubation: The purified target enzyme is incubated with its specific substrate and varying concentrations of the test compound (e.g., a thiophene analogue).

Reaction: The enzyme catalyzes the conversion of the substrate into a product. For kinases, this often involves the transfer of a phosphate (B84403) group from ATP to the substrate.

Detection: The amount of product formed or substrate consumed is measured. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.

Data Analysis: The enzyme activity is plotted against the concentration of the test compound. This allows for the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov This value is a standard measure of the compound's potency.

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. This is crucial for understanding compounds that target receptors such as G-protein coupled receptors (GPCRs) or ion channels. nih.gov Thiophene-based compounds have been evaluated for their binding to various receptors, including NMDA and cannabinoid receptors. rsc.orgnih.gov

A common technique is the competitive radioligand binding assay:

Preparation: A preparation of cell membranes containing the receptor of interest is used.

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

Competition: The test compound competes with the radioligand for binding to the receptor sites.

Separation and Measurement: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by rapid filtration), and the amount of radioactivity bound to the receptors is measured.

Data Analysis: As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The data are used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. rsc.org

Common cell-based assays include:

Cytotoxicity/Antiproliferative Assays: These assays determine the concentration at which a compound is toxic to cells or inhibits their proliferation. The MTT assay is a widely used colorimetric method where a tetrazolium salt is converted by metabolically active cells into a colored formazan (B1609692) product, allowing for the quantification of viable cells. nih.gov The results are often expressed as an IC50 or GI50 value (the concentration required to inhibit cell growth by 50%).

Cell Cycle Analysis: To understand the mechanism of antiproliferative activity, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. For instance, some thiophene derivatives have been shown to arrest cancer cells in the G1/G0 phase. nih.gov

Functional Assays: These assays measure a specific cellular event downstream of target engagement. For example, if a compound is designed to be an anti-inflammatory agent, cell-based assays can measure its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells stimulated with an inflammatory agent. mdpi.com

Investigation of In Vitro Mechanisms of Action at the Molecular and Cellular Level

Elucidation of Molecular Pathways

In the context of cancer research, thiophene derivatives have been found to induce apoptosis (programmed cell death) in cancer cell lines. The specific molecular pathways can involve the modulation of key cellular regulators. For example, some thiophene-based chalcones have been shown to cause DNA damage and affect the expression of genes involved in cell cycle control in cancer cells. nih.govresearchgate.net Other studies on novel thiophene-based small molecules identified their potential to inhibit enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

Without specific studies on this compound, it is hypothesized that its biological activity, if any, would be dictated by the interaction of the thiophene ring and the butan-2-amine side chain with specific biological targets. The thiophene ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to proteins and other biological macromolecules. nih.govresearchgate.net

Cellular Uptake and Localization Studies

The cellular uptake and subcellular localization of a compound are critical to its biological activity. While specific data for this compound is not available, studies on other thiophene derivatives suggest that the thiophene moiety can influence these properties. For example, thiophene-based fluorophores have been developed for cellular staining, indicating their ability to cross cell membranes and localize within cells. researchgate.net The lipophilicity and structural characteristics imparted by the thiophene ring can facilitate membrane transport.

Potential Biological Applications Derived from In Vitro Research

The diverse biological activities reported for thiophene derivatives in vitro suggest several potential applications for analogues of this compound.

Role in Medicinal Chemistry Lead Generation

The thiophene scaffold is a cornerstone in medicinal chemistry for the generation of lead compounds. nih.govrsc.org Its bioisosteric similarity to a phenyl ring allows for its substitution in known active compounds to modulate potency, selectivity, and pharmacokinetic properties. nih.gov Numerous thiophene derivatives have been synthesized and evaluated for a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. nih.govnih.govmdpi.com

Analogues of this compound could serve as a starting point for the development of new therapeutic agents. By modifying the substituents on the thiophene ring or the amine side chain, medicinal chemists can create libraries of related compounds for screening against various biological targets. For instance, novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been identified as significant lead compounds for the development of new fungicides. mdpi.com

Table 1: Examples of Biologically Active Thiophene Derivatives

| Compound Class | Biological Activity | Reference |

| Thiophene-based Chalcones | Anticancer | nih.govresearchgate.net |

| 2-Aminothiophenes | Anti-inflammatory, Kinase Inhibition | nih.govimpactfactor.org |

| Thiophene-containing Pyrazolines | Cholinesterase Inhibition | acs.org |

| N-(thiophen-2-yl) Nicotinamides | Antifungal | mdpi.com |

Utility as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes. The photophysical properties of some thiophene derivatives make them suitable for use as fluorescent probes. Thiophene-based fluorophores have been developed for cellular imaging, allowing for the visualization of cellular structures and processes. researchgate.net

Specifically, thiophene-based dyes have been synthesized to act as probes for cellular membranes. rsc.org These probes can report on membrane potential and fluidity through changes in their fluorescence, providing valuable insights into cellular physiology. Given the appropriate functionalization, analogues of this compound could potentially be developed into novel chemical probes to investigate specific biological questions.

Conclusion and Future Research Directions

Summary of Current Understanding of N-(thiophen-3-ylmethyl)butan-2-amine

Direct and detailed research on this compound is not extensively available in public-domain scientific literature. However, some basic physicochemical properties can be predicted based on its structure. The compound, with the chemical formula C₉H₁₅NS and a molecular weight of 169.29 g/mol , features a thiophene (B33073) ring attached to a butan-2-amine group via a methylene (B1212753) bridge. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, suggests potential for diverse biological activities, as this moiety is a key component in numerous pharmaceuticals. nih.govencyclopedia.pubnih.gov The butan-2-amine portion of the molecule introduces a chiral center, meaning that this compound can exist as different stereoisomers, which may exhibit distinct biological effects.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅NS |

| Molecular Weight | 169.29 g/mol |

| Boiling Point | 228.7°C at 760 mmHg |

| Density | 0.993 g/cm³ |

| CAS Number | 892592-86-8 |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values. chemsrc.com

Emerging Research Avenues and Methodological Advancements

Future research on this compound is likely to be driven by advancements in synthetic chemistry, computational modeling, and high-throughput screening technologies.

Synthetic Methodologies: The synthesis of this compound can likely be achieved through reductive amination of thiophene-3-carbaldehyde with butan-2-amine. Innovations in catalytic systems, such as the use of more efficient and environmentally friendly catalysts, could streamline this process. mdpi.com Furthermore, the development of stereoselective synthetic routes will be crucial for isolating and studying the individual enantiomers of the compound, which may possess unique pharmacological profiles.

Computational and In Silico Studies: The use of computational tools can accelerate the exploration of this compound's potential. Molecular docking studies could predict the binding affinity of this compound to various biological targets, such as enzymes and receptors, which are implicated in a range of diseases. nih.gov Quantitative structure-activity relationship (QSAR) models could also be employed to correlate the structural features of this and related compounds with their biological activities, guiding the design of more potent and selective analogs.

High-Throughput Screening: Advances in automated screening technologies will enable the rapid evaluation of this compound against a wide array of biological targets. This could quickly identify potential therapeutic areas for this compound, from antimicrobial to anticancer applications. researchgate.net

Interdisciplinary Perspectives and Translational Research Opportunities

The unique structural characteristics of this compound position it at the crossroads of several scientific disciplines, offering a wealth of opportunities for translational research.

Medicinal Chemistry and Pharmacology: The thiophene nucleus is a well-established pharmacophore, present in a variety of approved drugs. nih.gov This suggests that this compound could serve as a scaffold for the development of new therapeutic agents. Given that thiophene derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, future research could explore the efficacy of this specific compound in these areas. nih.govcabidigitallibrary.org For instance, its potential as an antibacterial agent could be investigated against drug-resistant bacterial strains, a pressing global health issue. nih.gov

Table 2: Potential Areas for Pharmacological Investigation

| Therapeutic Area | Rationale |

| Antimicrobial | Thiophene derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. researchgate.net |

| Anti-inflammatory | Many compounds containing the thiophene ring exhibit anti-inflammatory properties. nih.gov |

| Anticancer | The thiophene scaffold is present in several anticancer drugs and experimental agents. nih.gov |

| Neurological Disorders | The structural similarity to known psychoactive compounds suggests potential for CNS activity. |

Materials Science: Thiophene-based molecules are of significant interest in the field of materials science, particularly for the development of organic electronics. The sulfur atom in the thiophene ring can facilitate electron transport, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Future studies could explore the potential of this compound and its polymers in these advanced materials. mdpi.com

Agrochemicals: The biological activity of thiophene derivatives also extends to the agricultural sector. Some have been found to possess insecticidal, herbicidal, and fungicidal properties. mdpi.com Investigating the effects of this compound on common agricultural pests and pathogens could lead to the development of new, effective, and potentially safer crop protection agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.